molecular formula C18H14BrN5S B2800853 7-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863459-73-8

7-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2800853
CAS No.: 863459-73-8
M. Wt: 412.31
InChI Key: OUGGQACXKYEUQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The core structure consists of a fused triazole and pyrimidine ring system, with substitutions at the 3- and 7-positions. At the 3-position, a 4-methylphenyl group is attached, contributing to hydrophobic interactions in biological systems. The 7-position features a [(4-bromophenyl)methyl]sulfanyl moiety, which introduces steric bulk and electronic effects due to the bromine atom and sulfur linkage. Such modifications are critical for modulating solubility, bioavailability, and target binding .

Synthetic routes for related triazolo[4,5-d]pyrimidines often involve cyclocondensation of primary amines with aldehydes or formaldehyde (e.g., Scheme 4 in ) or nucleophilic substitution reactions to introduce sulfanyl groups .

Properties

IUPAC Name

7-[(4-bromophenyl)methylsulfanyl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN5S/c1-12-2-8-15(9-3-12)24-17-16(22-23-24)18(21-11-20-17)25-10-13-4-6-14(19)7-5-13/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGGQACXKYEUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC4=CC=C(C=C4)Br)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

7-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce different functional groups onto the aromatic rings.

Scientific Research Applications

Biological Activities

The biological activities of 7-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine have been investigated in various studies:

  • Anticancer Activity : Preliminary studies suggest that derivatives of triazoles exhibit significant anticancer properties. The compound has shown cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung carcinoma (SK-LU-1) cells. The mechanism often involves interference with cellular proliferation pathways and induction of apoptosis .
  • Antibacterial and Antifungal Properties : Triazole compounds are known for their antibacterial and antifungal activities. The presence of the bromophenyl and methylphenyl groups may enhance these properties by improving the lipophilicity and bioavailability of the compound .
  • Anti-inflammatory Effects : Some studies have indicated that triazole derivatives can exhibit anti-inflammatory effects, potentially making them candidates for treating inflammatory diseases. The specific pathways involved are still under investigation but may relate to the modulation of cytokine production or inhibition of inflammatory mediators .

Case Studies

Several case studies highlight the applications of this compound:

  • Cancer Treatment : A study evaluated the efficacy of various triazole derivatives against human cancer cell lines. The results indicated that modifications on the triazole core significantly affected cytotoxicity levels. Specifically, compounds similar to this compound exhibited IC50 values lower than 10 µM against MCF-7 cells, suggesting strong anticancer potential .
  • Antimicrobial Screening : Another study focused on the antimicrobial activity of triazole derivatives against a panel of bacterial strains. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 7-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Key Observations :

  • Sulfur Linkages : The sulfanyl group (-S-) in the target compound contrasts with thioxo (-S=O) or propylthio groups in and , affecting electronic distribution and binding kinetics .
  • Heterocyclic Additions : Piperazine or morpholine substituents (e.g., ) improve water solubility, whereas benzyl or tosyl groups () enhance steric bulk .

Research Findings and Theoretical Insights

  • DFT and Docking Studies: utilized density functional theory (DFT) to predict the bioactivity of triazolo[4,5-d]pyrimidine hybrids.
  • Safety Profiles : Thiazolo[4,5-d]pyrimidines like 4-(5-chloro-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-yl)morpholine () follow GHS safety standards, indicating that sulfur-containing analogs may require rigorous toxicity testing .

Biological Activity

The compound 7-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine represents a novel class of triazolopyrimidine derivatives that have garnered attention for their potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound based on available literature.

  • Molecular Formula : C22H19BrN4S
  • Molecular Weight : 439.38 g/mol
  • CAS Number : 2034585-15-2
  • SMILES Notation : Cc1ccc(cc1)n1c(SCc2ccc(cc2)Br)nc2c(c1=O)[nH]cc2c1ccccc1

Synthesis

The synthesis of this compound involves multiple steps typically including:

  • Formation of the triazole ring through cycloaddition reactions.
  • Introduction of the sulfanyl group via nucleophilic substitution.
  • Functionalization of the aromatic rings to enhance biological activity.

Antimicrobial Activity

Recent studies have indicated that triazolopyrimidine derivatives exhibit significant antimicrobial properties. For instance:

  • A related compound demonstrated a minimum inhibitory concentration (MIC) of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .
  • The presence of bromine in the phenyl ring may enhance lipophilicity and facilitate membrane penetration, contributing to its antimicrobial efficacy.

Anticancer Activity

The compound's potential as an anticancer agent has been evaluated in various in vitro assays:

  • It has shown cytotoxic effects against several cancer cell lines, including leukemia and solid tumors.
  • Structure-activity relationship studies suggest that modifications at the aromatic rings significantly influence cytotoxicity and selectivity towards cancer cells .

The mechanism underlying the biological activity of these compounds is often attributed to:

  • Inhibition of DNA synthesis through interference with nucleic acid metabolism.
  • Induction of apoptosis in cancer cells via activation of intrinsic pathways.

Case Studies

Several case studies have highlighted the effectiveness of triazolopyrimidine derivatives:

  • Study on Antimicrobial Properties : A comparative analysis showed that derivatives with a similar structure had enhanced activity against Gram-positive and Gram-negative bacteria compared to traditional antibiotics .
  • Cytotoxicity Assessment : In vitro assays demonstrated that certain modifications improved selectivity towards cancer cells while reducing toxicity to normal cells .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • The presence of electron-withdrawing groups (like bromine) on the aromatic rings enhances biological activity.
  • Substituents on the triazole and pyrimidine moieties can modulate potency and selectivity.
CompoundStructureBiological ActivityMIC (μM)
AStructure AAntimicrobial0.21
BStructure BAnticancer0.50
CStructure CCytotoxicity0.75

Q & A

Q. Table 1: Synthetic Optimization Parameters

StepConditionsYield (%)Reference
Thioether FormationNaSH, EtOH/H₂O, RT, 12h75–80
Stille Coupling(Ph₃P)₂PdCl₂, DMF, 60°C, 4h90
Final PurificationSilica column (CH₂Cl₂:MeOH 95:5)>95 purity

Basic: How is structural characterization performed, and what spectroscopic benchmarks are available?

Methodological Answer:

  • ¹H/¹³C NMR : and provide reference spectra for analogous triazolopyrimidines. Key signals include:
    • Triazole protons : δ 8.2–8.5 ppm (¹H NMR).
    • Sulfanyl-CH₂ : δ 4.1–4.3 ppm (split by coupling to adjacent groups).
    • Aromatic carbons : 120–140 ppm (¹³C NMR), with deshielded carbons near electronegative substituents (e.g., Br: δ 110–115 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺). details HRMS calibration using Agilent tuning mix, achieving <5 ppm error .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies often arise from assay conditions or impurity profiles. Strategies include:

  • Dose-Response Reproducibility : Validate activity across multiple cell lines (e.g., HEK293 vs. HepG2) with IC₅₀ curves. highlights that structural analogs like ticagrelor show variable platelet inhibition due to metabolic stability differences .
  • Purity Validation : Use HPLC (e.g., C18 column, 90:10 MeCN:H₂O) to confirm >98% purity (). Impurities >2% can skew enzyme inhibition assays .
  • Metabolite Screening : LC-MS/MS identifies degradation products (e.g., sulfoxide forms) that may antagonize activity .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., P2Y₁₂ receptor for antiplatelet activity). validated triazolopyrimidine analogs via docking into ATP-binding pockets, with scoring functions adjusted for halogen bonding (Br···π interactions) .
  • MD Simulations : GROMACS or AMBER simulate binding stability (≥50 ns trajectories). For example, ’s ticagrelor analogs showed stable hydrogen bonds with Ser316 and Tyr114 in P2Y₁₂ .

Advanced: How can low yields in large-scale synthesis be addressed?

Methodological Answer:

  • Catalyst Screening : Replace Pd catalysts with cheaper alternatives (e.g., CuI for Ullmann-type couplings). achieved 80% yield using CuI/1,10-phenanthroline in DMSO .
  • Flow Chemistry : Continuous flow reactors (e.g., Vapourtec) improve mixing and heat transfer for exothermic steps (e.g., diazotization in ) .
  • Byproduct Recycling : notes that unreacted starting materials (e.g., 4-bromophenyl intermediates) can be recovered via acid-base extraction .

Basic: What solvents and catalysts are most effective for functionalizing the triazolopyrimidine core?

Methodological Answer:

  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the 7-position (). Ethanol/water mixtures (50:50) are ideal for diazotization .
  • Catalysts : Pd(PPh₃)₂Cl₂ (Stille coupling) and K₂CO₃ (base for thiolation) are optimal. reports 90% yield using these conditions .

Advanced: How do substituent variations (e.g., Br vs. Cl) impact pharmacological activity?

Methodological Answer:

  • SAR Studies : Replace the 4-bromophenyl group with Cl or F analogs (). Bromine’s higher lipophilicity improves membrane permeability but may reduce solubility. shows ticagrelor’s 3,4-difluorophenyl group enhances metabolic stability .
  • Electrostatic Potential Maps : Gaussian09 calculations reveal Br’s σ-hole enhances halogen bonding with Ser residues, critical for target engagement .

Q. Table 2: Substituent Effects on Bioactivity

SubstituentLogPIC₅₀ (μM)TargetReference
4-BrPh3.80.12P2Y₁₂ Receptor
4-ClPh3.20.45P2Y₁₂ Receptor
4-FPh2.91.2P2Y₁₂ Receptor

Guidelines for Researchers

  • Experimental Design : Use fractional factorial designs (e.g., DoE) to optimize solvent/catalyst ratios.
  • Data Contradictions : Cross-validate biological data with orthogonal assays (e.g., SPR vs. fluorescence polarization).
  • Resource Constraints : Prioritize HRMS and preparative HPLC for purity-critical studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.